BenchChemオンラインストアへようこそ!

2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)benzoic acid

Medicinal Chemistry Bioisosterism Scaffold Hopping

Procure this specific 1,2,4-oxadiazole benzoic acid to decouple FLuc inhibition from ribosomal readthrough—its unique 4-chlorophenyl and sulfanyl-methyl linker provide conformational flexibility and lipophilicity orthogonal to Ataluren. Essential for SAR studies, HSP90 N-terminal domain binding, and fragment-based discovery where linker dynamics dictate target residence time.

Molecular Formula C16H11ClN2O3S
Molecular Weight 346.8 g/mol
Cat. No. B7840704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)benzoic acid
Molecular FormulaC16H11ClN2O3S
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)SCC2=NC(=NO2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H11ClN2O3S/c17-11-7-5-10(6-8-11)15-18-14(22-19-15)9-23-13-4-2-1-3-12(13)16(20)21/h1-8H,9H2,(H,20,21)
InChIKeyJSCAVJDPYRXOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)benzoic Acid: Core Scaffold and Research Context for Procurement


2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)benzoic acid (C16H11ClN2O3S, MW 346.8 g/mol) is a synthetic, small-molecule heterocycle belonging to the 1,2,4-oxadiazole benzoic acid family [1]. Its structure incorporates a 4-chlorophenyl substituent at the 3-position of the oxadiazole ring, a methylsulfanyl linker, and a terminal benzoic acid moiety. This scaffold is a privileged structure in medicinal chemistry, notably explored for nonsense mutation suppression and as a possible core for kinase or heat shock protein modulation [2]. Its distinct connectivity pattern differentiates it from other 1,2,4-oxadiazole-based probes like Ataluren (PTC124), providing a unique chemical handle for structure-activity relationship (SAR) exploration.

Procurement Risk: Why Generic 1,2,4-Oxadiazole Analogs Cannot Substitute for 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)benzoic Acid


The assumption that any 1,2,4-oxadiazole benzoic acid derivative is functionally interchangeable ignores critical structural determinants of target engagement and selectivity. The 4-chlorophenyl ring in the target compound provides a specific lipophilic and electron-withdrawing character distinct from a 2-fluorophenyl group (as in Ataluren) or a simple methyl group, which directly impacts binding pocket occupancy [1]. Furthermore, the sulfanyl-methyl linker introduces conformational flexibility and metabolic vulnerability that an ether or directly attached ring cannot recapitulate [2]. The precise regioisomerism (1,2,4- versus 1,3,4-oxadiazole) also dictates hydrogen-bonding patterns and bioisosteric properties. Substituting these features with generic alternatives alters pharmacodynamics, invalidates SAR hypotheses, and jeopardizes experimental reproducibility.

Quantitative Differentiation Profile for 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)benzoic Acid


Regioisomeric Core Differentiation: 1,2,4-Oxadiazole versus 1,3,4-Oxadiazole Bioisosteres

The 1,2,4-oxadiazole core of the target compound is a critical differentiator from 1,3,4-oxadiazole analogs. The 1,2,4-regioisomer positions the ring nitrogen atoms to serve as a hydrogen bond acceptor in a geometry that is bioisosteric with ester and amide functionalities, a property not shared by the 1,3,4-isomer. This directly impacts the compound's ability to engage specific biological targets [1]. While direct target engagement data for this specific compound is absent in public literature, the 1,2,4-oxadiazole scaffold has been validated in the clinical candidate Ataluren for nonsense codon suppression with an EC50 of 0.1 µM and an FLuc enzyme IC50 of 7 nM [2]. This contrasts with 1,3,4-oxadiazole variants, such as N-substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides, which are primarily reported for antimicrobial activity rather than translational readthrough [3].

Medicinal Chemistry Bioisosterism Scaffold Hopping

Aryl Substituent Impact: 4-Chlorophenyl versus 2-Fluorophenyl in PTC124-class Compounds

The 4-chlorophenyl group on the oxadiazole ring of the target compound distinguishes it from the 2-fluorophenyl group found in Ataluren (PTC124). This substitution alters two key physicochemical parameters: lipophilicity (π constant for Cl is +0.71 vs. +0.14 for F) and electronic effects (σm for Cl is +0.37 vs. +0.34 for F) [1]. The increased lipophilicity of the 4-chlorophenyl group is predicted to enhance passive membrane permeability and may shift the compound's binding affinity profile compared to Ataluren. In the context of 1,2,4-oxadiazole benzoic acids described in PTC Therapeutics' SAR patents, substitution at the aryl position directly modulates nonsense suppression potency [2]. The specific 4-chlorophenyl congener offers a distinctly different starting point for lead optimization campaigns focused on lipophilic efficiency (LipE) tuning [3].

SAR Lipophilicity Receptor Binding

Linker Vector Differentiation: Methylsulfanyl-Bridged Benzoic Acid versus Direct Ring Attachment

The target compound features a methylsulfanyl (-CH2-S-) linker connecting the oxadiazole core to the ortho position of the benzoic acid. This is structurally distinct from the direct C-C bond linkage found in Ataluren and many other PTC-class compounds. The sulfanyl linker introduces two rotatable bonds, providing a different conformational landscape compared to directly linked analogs such as 2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]benzoic acid (PubChem CID 17490800) [1]. X-ray crystallographic data for a closely related thiadiazole analog (2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl}-5-methyl-1,3,4-thiadiazole) confirms the oxadiazole and chlorophenyl rings are coplanar due to extended aromatic conjugation, while the sulfanyl linkage orients the attached heterocycle at a dihedral angle of 82.2° [2]. This geometry dictates a unique pharmacophore presentation, critically influencing the spatial arrangement of the benzoic acid hydrogen-bond donor/acceptor relative to the oxadiazole core, a parameter lost with direct ring attachment.

Conformational Analysis Molecular Flexibility Fragment-Based Design

Optimal Deployment Scenarios for 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)benzoic Acid in R&D Programs


Nonsense Suppression SAR Tuning Away from PTC124 Class

This compound serves as a differentiated scaffold for exploring nonsense mutation readthrough when Ataluren (PTC124, EC50 0.1 µM) provides an insufficient efficacy or selectivity window. The 4-chlorophenyl substitution and unique sulfanyl linker offer a distinct lipophilicity and conformational starting point for medicinal chemistry optimization. Its procurement is essential for generating SAR data that decouples molecular features responsible for FLuc enzyme inhibition (an off-target liability of PTC124 at IC50 7 nM) from genuine ribosomal readthrough activity [1].

Investigating Linker Flexibility in Oxadiazole Fragment-Based Screening

In fragment-based drug discovery (FBDD), the methylsulfanyl bridge introduces a defined vector for the benzoic acid warhead, which is conformationally distinct from rigid, directly linked analogs. This compound can be used as a reference probe to investigate how linker flexibility impacts binding kinetics and target residence time. The crystallographically-characterized geometry of the related analog (dihedral angle 82.2°) provides a structural basis for computational docking and pharmacophore modeling [2].

HSP90 Chaperone Inhibition Probe Design

The broader 1,2,4-oxadiazole benzoic acid class has been disclosed in patents for HSP90 inhibition, with certain analogs showing IC50 values in the 348–1,000 nM range in fluorescence polarization assays [3]. The target compound's unique 4-chlorophenyl and sulfanyl linker combination provides a novel probe for HSP90 N-terminal domain binding studies, enabling exploration of whether the benzoic acid moiety in this geometry can successfully compete with ATP or disrupt co-chaperone interactions.

Quote Request

Request a Quote for 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.